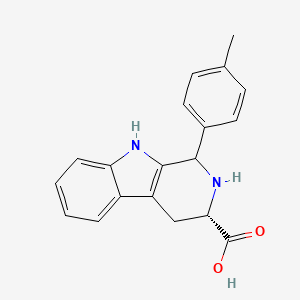
(3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities. This particular compound features a tetrahydro-beta-carboline core with a carboxylic acid group and a 4-methylphenyl substituent, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline core. The specific steps are as follows:
-
Pictet-Spengler Reaction
Reactants: 4-methylbenzaldehyde and tryptamine.
Conditions: Acidic medium (e.g., hydrochloric acid) at room temperature.
Product: 1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline.
-
Carboxylation
Reactants: The tetrahydro-beta-carboline intermediate and carbon dioxide.
Conditions: Basic medium (e.g., sodium hydroxide) under high pressure.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and high-pressure reactors for the carboxylation step, ensuring high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Aqueous or organic solvent, elevated temperature.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Organic solvent, room temperature.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Products: Halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Conditions: Varying temperatures and pressures depending on the reaction type.
科学研究应用
Chemistry
In chemistry, (3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound is studied for its potential neuroprotective and anti-cancer properties. Beta-carbolines are known to interact with various neurotransmitter systems, making them candidates for treating neurological disorders.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Studies have shown that beta-carbolines can inhibit monoamine oxidase enzymes, which are targets for antidepressant drugs. This compound’s specific interactions and efficacy are subjects of ongoing research.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
作用机制
The mechanism of action of (3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in antidepressant effects. Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, contributing to its anti-cancer properties.
相似化合物的比较
Similar Compounds
Harmine: Another beta-carboline with similar neuroprotective properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Tetrahydroharmine: Shares structural similarities and biological activities.
Uniqueness
(3S)-1-(4-Methylphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is unique due to its specific 4-methylphenyl substituent, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
(3S)-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-8-12(9-7-11)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)/t16-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATJFFJZXDUIAL-BHWOMJMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
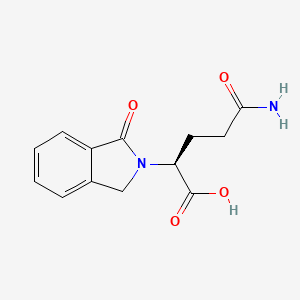
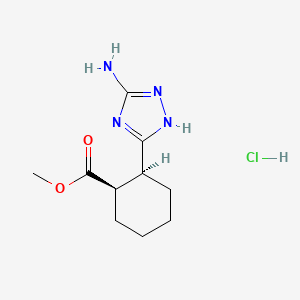
![7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one hydrochloride](/img/structure/B7883859.png)
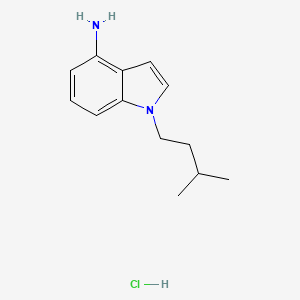
![1-methyl-2-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B7883866.png)
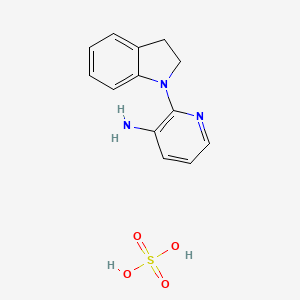
![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B7883871.png)
![methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate](/img/structure/B7883878.png)
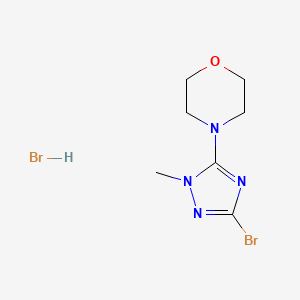
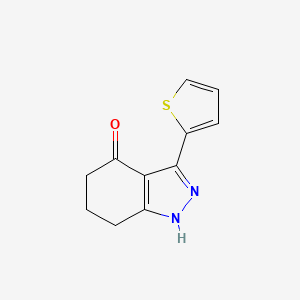
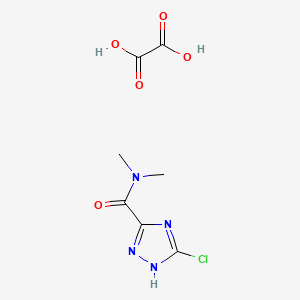
![4-fluoro-N-[1-(hydrazinecarbonyl)-2-phenylethyl]benzamide](/img/structure/B7883908.png)
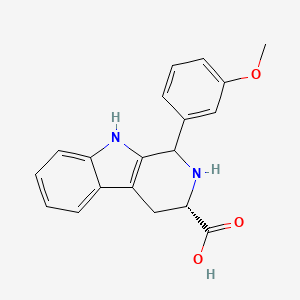
![(3S)-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7883921.png)
